![molecular formula C17H16FN5O B14181743 6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-81-8](/img/structure/B14181743.png)
6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the Morpholin-4-yl Group: This can be done through amination reactions using morpholine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or morpholine moieties.
Reduction: Reduction reactions could be used to modify the pyrido[3,2-d]pyrimidine core or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of kinase activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
- 6-(4-Methylphenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
Uniqueness
6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making them more effective as therapeutic agents.
Propriétés
Numéro CAS |
897361-81-8 |
|---|---|
Formule moléculaire |
C17H16FN5O |
Poids moléculaire |
325.34 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H16FN5O/c18-12-3-1-11(2-4-12)13-5-6-14-15(20-13)16(22-17(19)21-14)23-7-9-24-10-8-23/h1-6H,7-10H2,(H2,19,21,22) |
Clé InChI |
UDOPCBXQCZZFCY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=C(C=C4)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)
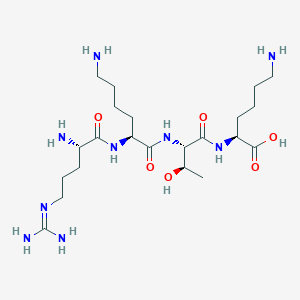
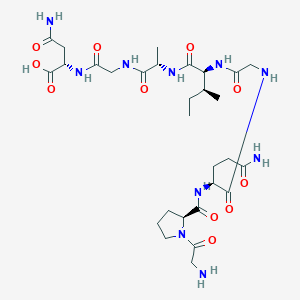
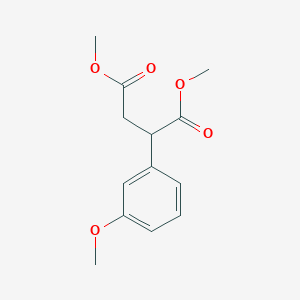
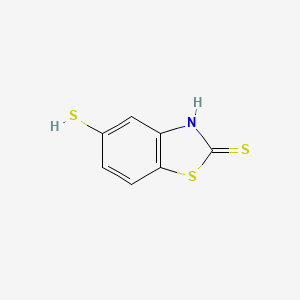
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
![1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14181709.png)
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)
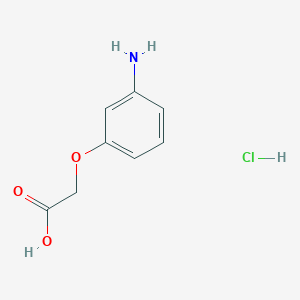
![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
